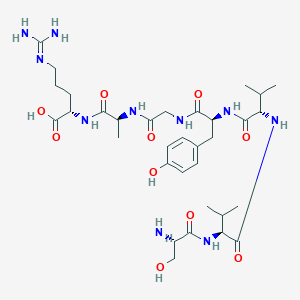
H-Ser-Val-Val-Tyr-Gly-Ala-Arg-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound H-Ser-Val-Val-Tyr-Gly-Ala-Arg-OH is a peptide composed of the amino acids serine, valine, tyrosine, glycine, alanine, and arginine Peptides are short chains of amino acids linked by peptide bonds and play crucial roles in biological processes
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of peptides like H-Ser-Val-Val-Tyr-Gly-Ala-Arg-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is activated and coupled to the growing chain.
Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of peptides often employs automated synthesizers to scale up the SPPS process. These machines can handle multiple reactions simultaneously, increasing efficiency and yield. Additionally, advancements in purification techniques, such as high-performance liquid chromatography (HPLC), ensure the production of high-purity peptides.
Analyse Des Réactions Chimiques
Types of Reactions
Peptides like H-Ser-Val-Val-Tyr-Gly-Ala-Arg-OH can undergo various chemical reactions, including:
Oxidation: Involving the oxidation of amino acid side chains, particularly those containing sulfur or aromatic groups.
Reduction: Reduction of disulfide bonds to thiol groups.
Substitution: Nucleophilic substitution reactions at specific amino acid residues.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, performic acid.
Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution Reagents: Nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific amino acids involved and the reaction conditions. For example, oxidation of tyrosine residues can lead to the formation of dityrosine cross-links.
Applications De Recherche Scientifique
Chemistry
In chemistry, peptides like H-Ser-Val-Val-Tyr-Gly-Ala-Arg-OH are used as model compounds to study peptide bond formation, stability, and reactivity. They also serve as building blocks for more complex molecules.
Biology
Biologically, this peptide can be used to investigate protein-protein interactions, enzyme-substrate specificity, and cellular signaling pathways. It can also be employed in the development of peptide-based drugs and therapeutic agents.
Medicine
In medicine, peptides are explored for their potential as diagnostic tools and treatments for various diseases. They can act as hormone analogs, enzyme inhibitors, or antimicrobial agents.
Industry
Industrially, peptides are used in the development of cosmetics, food additives, and agricultural products
Mécanisme D'action
The mechanism of action of H-Ser-Val-Val-Tyr-Gly-Ala-Arg-OH depends on its specific biological target. Generally, peptides exert their effects by binding to receptors, enzymes, or other proteins, thereby modulating their activity. This binding can trigger a cascade of cellular events, leading to the desired biological response.
Comparaison Avec Des Composés Similaires
Similar Compounds
H-Tyr-Gly-Arg-Lys-Lys-Arg-Arg-Gln-Arg-Arg-Arg-Lys-Leu-Ser-Ser-Ile-Glu-Ser-Asp-Val-OH: Another peptide with a different sequence but similar biological functions.
H-His-Aib-Glu-Gly-Thr-Phe-Thr-Ser-Asp-Val-Ser-Ser-Tyr-Leu-Glu-Gly-Gln-Ala-Ala-Lys-Glu-Phe-Ile-Ala-Trp-Leu-Val-Arg-Gly-Arg-Gly-OH: A longer peptide with additional amino acids, used in different therapeutic applications.
Uniqueness
H-Ser-Val-Val-Tyr-Gly-Ala-Arg-OH is unique due to its specific sequence, which determines its structure and function. The presence of certain amino acids, such as tyrosine and arginine, can impart distinct biochemical properties, making it suitable for specific research and industrial applications.
Propriétés
Numéro CAS |
489472-80-2 |
|---|---|
Formule moléculaire |
C33H54N10O10 |
Poids moléculaire |
750.8 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C33H54N10O10/c1-16(2)25(43-31(51)26(17(3)4)42-28(48)21(34)15-44)30(50)41-23(13-19-8-10-20(45)11-9-19)29(49)38-14-24(46)39-18(5)27(47)40-22(32(52)53)7-6-12-37-33(35)36/h8-11,16-18,21-23,25-26,44-45H,6-7,12-15,34H2,1-5H3,(H,38,49)(H,39,46)(H,40,47)(H,41,50)(H,42,48)(H,43,51)(H,52,53)(H4,35,36,37)/t18-,21-,22-,23-,25-,26-/m0/s1 |
Clé InChI |
RZXBKNFURNELRY-ALRJODRESA-N |
SMILES isomérique |
C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)CNC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CO)N |
SMILES canonique |
CC(C)C(C(=O)NC(C(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCC(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


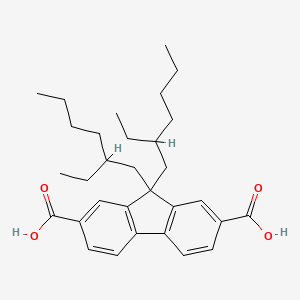
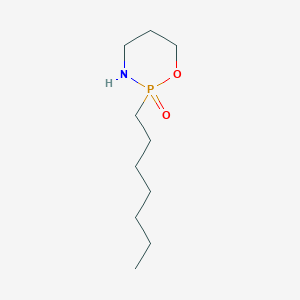
![2-Propen-1-one, 3-[4-(phenylmethoxy)phenyl]-1-(2-pyridinyl)-](/img/structure/B14237687.png)
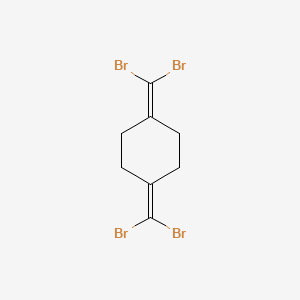
![2H-2,5-Propanofuro[2,3-d][1,3]dioxole](/img/structure/B14237701.png)
![{[2-(4-Bromophenyl)propan-2-yl]oxy}(triethyl)silane](/img/structure/B14237705.png)
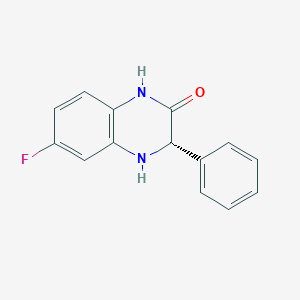
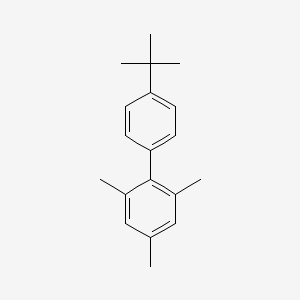
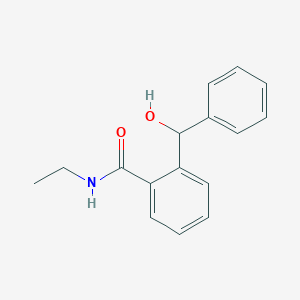
ethanenitrile](/img/structure/B14237737.png)
![Oxazole, 4,5-dihydro-4,4-dimethyl-2-[2-[(phenylmethyl)seleno]phenyl]-](/img/structure/B14237747.png)

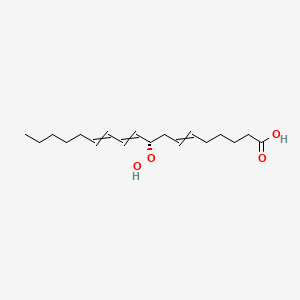
![5-[(4-Butoxyphenyl)ethynyl]-1,3-difluoro-2-isothiocyanatobenzene](/img/structure/B14237799.png)
